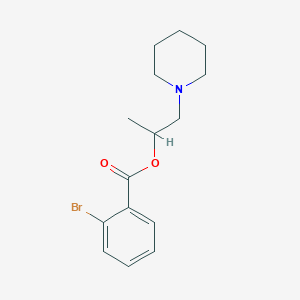
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate, also known as PB-22, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. PB-22 has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for regulating various physiological processes.
作用機序
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate acts as a potent agonist of the CB1 and CB2 receptors in the brain. These receptors are responsible for regulating various physiological processes such as pain sensation, appetite, mood, and memory. 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has been found to have a high affinity for these receptors, which allows it to modulate their activity and produce a range of effects in the body.
Biochemical and Physiological Effects:
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by modulating the activity of the CB1 and CB2 receptors. 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has also been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
実験室実験の利点と制限
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise modulation of their activity. 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate is also relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments. However, one limitation of 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate is its potential for abuse and addiction, which may limit its use in certain research applications.
将来の方向性
There are several potential future directions for research on 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate. One area of interest is its potential application in the treatment of neurological disorders such as epilepsy and multiple sclerosis. 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate may also have potential applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the potential therapeutic benefits and limitations of 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate.
合成法
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate is synthesized by reacting 2-bromobenzoic acid with 1-(piperidin-1-yl)propan-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then esterified to form 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate.
科学的研究の応用
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has also been studied for its potential application in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
特性
分子式 |
C15H20BrNO2 |
|---|---|
分子量 |
326.23 g/mol |
IUPAC名 |
1-piperidin-1-ylpropan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C15H20BrNO2/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
InChIキー |
UTIXDPQFCFTCCB-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Br |
正規SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)








